2-Azidoethan-1-amine hydrochloride

Descripción general

Descripción

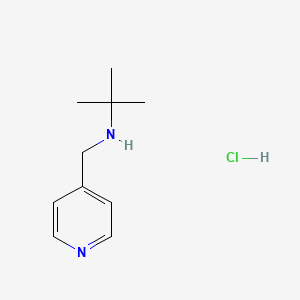

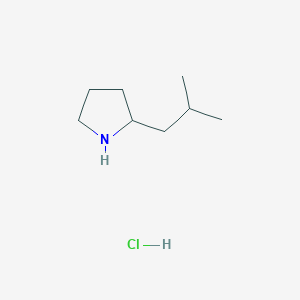

2-Azidoethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7ClN4 . It is used as a reagent for pyrrolobenzodiazepine dimers that are used in the treatment of proliferative disorders such as cancer .

Synthesis Analysis

The synthesis of this compound involves the use of a linker providing the azide group required for the subsequent click reaction. The carboxyl groups on the beads are activated with EDC and S-NHS and form a covalent bond with the amine group on the linker molecule .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 122.56 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

- Poly(N-isopropylacrylamide) Functionalization : Narumi et al. (2008) described using a derivative of 2-Azidoethan-1-amine for initiating the polymerization of N-isopropylacrylamide (NIPAM). They further demonstrated a 'click' reaction of the azido end-group with acetylene derivatives, modifying the properties of the polymer, such as its lower critical solution temperature (LCST) (Narumi et al., 2008).

Organic Synthesis

- Diazotransfer Reagent : Goddard-Borger and Stick (2007) reported the synthesis of imidazole-1-sulfonyl azide hydrochloride, a diazotransfer reagent, demonstrating its effectiveness in converting primary amines to azides, a key step in organic synthesis (Goddard-Borger & Stick, 2007).

Macrocyclic Chemistry

- Azatripyrrolic and Azatetrapyrrolic Macrocycles : Mani et al. (2010) synthesized azatripyrrolic and azatetrapyrrolic macrocycles via the Mannich reaction of pyrrole, using primary amine hydrochloride. These macrocycles have potential applications in anion binding (Mani et al., 2010).

Material Science and Biotechnology

Chitosan Hydrogels for Drug Delivery : Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine, synthesized from tris(2-chloroethyl)amine hydrochloride, for creating chitosan hydrogels with potential applications in drug delivery systems (Karimi et al., 2018).

Solid-Phase Synthesis : Castro et al. (2013) used imidazole-1-sulfonyl azide hydrochloride for the preparation of azido solid supports. This method has applications in solid-phase synthesis, particularly in conjugating linkers through Click Chemistry (Castro et al., 2013).

Sensors for Biogenic Amines : Singh et al. (2014) reported the synthesis of novel organosilicon-based chemosensors using azido compounds. These chemosensors have applications in detecting biogenic amines, which are important in various biological processes (Singh et al., 2014).

Surface Functionalization : Kim et al. (2003) utilized aziridine, which can be derived from 2-Azidoethan-1-amine, for creating reactive amine groups on solid substrates like silica. This has applications in material science for surface functionalization (Kim et al., 2003).

Mecanismo De Acción

Target of Action

2-Azidoethan-1-amine hydrochloride is primarily used as a reagent in the field of biochemistry . It is often used in the synthesis of antigenic peptides, which are used in serological test settings such as enzyme-linked immunosorbent assays (ELISA) to determine reactive antibodies (ABs) from serum or plasma samples . Therefore, its primary targets are the antigenic peptides that it helps synthesize.

Mode of Action

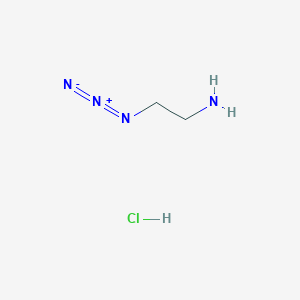

The compound interacts with its targets through a process known as copper-catalyzed click chemistry . This process allows for the immobilization of designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner . The compound’s azide group reacts with an alkyne group on the target molecule to form a stable triazole ring, a process known as a click reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of antigenic peptides, which are involved in the immune response .

Result of Action

The primary result of the action of this compound is the synthesis of antigenic peptides. These peptides can then be used in various applications, such as the detection of antibody reactivities in serum or plasma samples . This can aid in early disease diagnostics, vaccine development, or monitoring of immune responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions and the pH of the solution . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C to maintain its stability .

Propiedades

IUPAC Name |

2-azidoethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPDLBROICENPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118508-67-1 | |

| Record name | 2-azidoethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

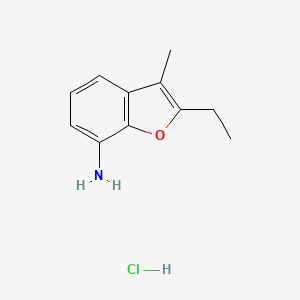

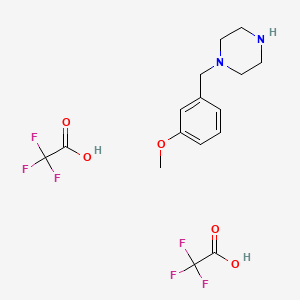

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)